Methyl 2'-chloro[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 2’-chloro[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a methyl ester group at the 3-position and a chlorine atom at the 2’-position of the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’-chloro[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild, with the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: In an industrial setting, the production of Methyl 2’-chloro[1,1’-biphenyl]-3-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2’-chloro[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The biphenyl structure can be reduced to form cyclohexyl derivatives using hydrogenation catalysts.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), palladium catalysts, bases (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Major Products:
- Substitution reactions yield various substituted biphenyl derivatives.
- Oxidation reactions produce carboxylic acids.
- Reduction reactions result in cyclohexyl derivatives .
Scientific Research Applications
Methyl 2’-chloro[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 2’-chloro[1,1’-biphenyl]-3-carboxylate is primarily based on its ability to interact with specific molecular targets. The chlorine atom and the ester group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The biphenyl structure provides a rigid framework that enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
- Methyl 2’-bromo[1,1’-biphenyl]-3-carboxylate
- Methyl 2’-fluoro[1,1’-biphenyl]-3-carboxylate
- Methyl 2’-iodo[1,1’-biphenyl]-3-carboxylate
Comparison: Methyl 2’-chloro[1,1’-biphenyl]-3-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. Compared to its bromo, fluoro, and iodo analogs, the chloro derivative exhibits different reactivity and stability profiles. For instance, the chlorine atom is less reactive in nucleophilic substitution reactions compared to bromine and iodine, making it more suitable for specific synthetic applications .
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-14(16)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBYBHMVOOJEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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